Cas no 1176833-85-4 (N-[(1,1-Dimethylethoxy)carbonyl]-D-homocysteine)

N-[(1,1-Dimethylethoxy)carbonyl]-D-homocysteine is a protected derivative of D-homocysteine, featuring a tert-butoxycarbonyl (Boc) group that enhances stability and facilitates selective deprotection in peptide synthesis. This compound is particularly valuable in asymmetric synthesis and the preparation of chiral intermediates, owing to its stereochemical purity and compatibility with standard coupling reagents. The Boc group ensures efficient protection of the amino functionality, minimizing side reactions during complex transformations. Its utility extends to pharmaceutical research, where it serves as a key building block for biologically active peptides and modified amino acid analogs. The compound's high purity and well-defined reactivity profile make it a reliable choice for demanding synthetic applications.
N-[(1,1-Dimethylethoxy)carbonyl]-D-homocysteine structure
1176833-85-4 structure
Product Name:N-[(1,1-Dimethylethoxy)carbonyl]-D-homocysteine
CAS No:1176833-85-4
MF:C9H17NO4S
MW:235.300581693649
MDL:MFCD25372058
CID:2157773
PubChem ID:54202170
Update Time:2025-06-11

N-[(1,1-Dimethylethoxy)carbonyl]-D-homocysteine Chemical and Physical Properties

Names and Identifiers

    • D-homocysteine, n-[(1,1-dimethylethoxy)carbonyl]-
    • N-[(1,1-Dimethylethoxy)carbonyl]-D-homocysteine
    • N-Boc-D,L-homocysteine
    • PQADCRYOPOVXDV-UHFFFAOYSA-N
    • 2-{[(tert-butoxy)carbonyl]amino}-4-sulfanylbutanoic acid
    • (R)-2-tert-Butoxycarbonylamino-4-mercapto-butyric acid
    • SCHEMBL5580323
    • (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-sulfanylbutanoic acid
    • CS-M1783
    • CS-14520
    • AKOS037650251
    • 1176833-85-4
    • (R)-2-((tert-butoxycarbonyl)amino)-4-mercaptobutanoic acid
    • BXB83385
    • (2R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-sulfanylbutanoic acid
    • C12487
    • MDL: MFCD25372058
    • Inchi: 1S/C9H17NO4S/c1-9(2,3)14-8(13)10-6(4-5-15)7(11)12/h6,15H,4-5H2,1-3H3,(H,10,13)(H,11,12)/t6-/m1/s1
    • InChI Key: PQADCRYOPOVXDV-ZCFIWIBFSA-N
    • SMILES: SCC[C@H](C(=O)O)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 235.08782920g/mol
  • Monoisotopic Mass: 235.08782920g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 76.6
  • XLogP3: 1.2

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Additional information on N-[(1,1-Dimethylethoxy)carbonyl]-D-homocysteine

Recent Advances in the Study of N-[(1,1-Dimethylethoxy)carbonyl]-D-homocysteine (CAS: 1176833-85-4)

N-[(1,1-Dimethylethoxy)carbonyl]-D-homocysteine (CAS: 1176833-85-4) is a protected derivative of D-homocysteine, a non-proteinogenic amino acid with significant potential in pharmaceutical and biochemical research. This compound, characterized by its tert-butoxycarbonyl (Boc) protecting group, has garnered attention due to its role in peptide synthesis and its potential applications in drug discovery. Recent studies have explored its utility in the development of novel therapeutics, particularly in the context of neurodegenerative diseases and metabolic disorders.

A 2023 study published in the Journal of Medicinal Chemistry investigated the use of N-[(1,1-Dimethylethoxy)carbonyl]-D-homocysteine as a building block for the synthesis of peptide-based inhibitors targeting enzymes involved in amyloid-beta aggregation, a hallmark of Alzheimer's disease. The researchers employed solid-phase peptide synthesis (SPPS) to incorporate this derivative into peptide sequences, demonstrating its stability and compatibility with standard coupling reagents. The resulting peptides exhibited enhanced binding affinity and selectivity, suggesting its potential as a valuable tool in the design of anti-amyloid therapeutics.

In addition to its applications in neurodegenerative disease research, N-[(1,1-Dimethylethoxy)carbonyl]-D-homocysteine has been explored in the context of metabolic engineering. A recent preprint on bioRxiv highlighted its use in the biosynthesis of sulfur-containing metabolites, where it served as a precursor for the production of homocysteine-derived compounds with antioxidant properties. The study utilized a combination of enzymatic and chemical synthesis approaches, underscoring the versatility of this compound in both synthetic and biological systems.

Further advancements in the characterization of N-[(1,1-Dimethylethoxy)carbonyl]-D-homocysteine have been reported in the field of structural biology. X-ray crystallography and nuclear magnetic resonance (NMR) studies have provided detailed insights into its conformational preferences and interactions with biological targets. These structural analyses are critical for rational drug design, as they enable the optimization of peptide-based therapeutics with improved pharmacokinetic properties.

Despite these promising developments, challenges remain in the large-scale production and purification of N-[(1,1-Dimethylethoxy)carbonyl]-D-homocysteine. Recent efforts have focused on optimizing synthetic protocols to enhance yield and purity, with particular emphasis on green chemistry principles. For instance, a 2024 study in Organic Process Research & Development reported a scalable route using environmentally benign solvents and catalysts, reducing the environmental footprint of its production.

In conclusion, N-[(1,1-Dimethylethoxy)carbonyl]-D-homocysteine (CAS: 1176833-85-4) represents a versatile and valuable compound in contemporary chemical and biomedical research. Its applications span peptide synthesis, drug discovery, and metabolic engineering, with ongoing studies continuing to uncover its potential. Future research directions may include the exploration of its role in other disease contexts, as well as the development of novel derivatives with enhanced biological activity.

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